3-Propoxyphenol
Overview
Description
3-Propoxyphenol is a chemical compound with the molecular formula C9H12O2 . It is also known by other names such as Phenol, 3-propoxy-, m-propoxyphenol, and 3-(n-propoxy)phenol .
Molecular Structure Analysis
The molecular structure of 3-Propoxyphenol consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The InChI code for 3-Propoxyphenol is 1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3
.
Chemical Reactions Analysis
While specific chemical reactions involving 3-Propoxyphenol are not available, phenolic compounds in general are known to undergo a variety of chemical reactions. They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .
Physical And Chemical Properties Analysis
3-Propoxyphenol has a molecular weight of 152.19 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 256.5±0.0 °C at 760 mmHg, and a flash point of 126.6±4.8 °C . It also has a molar refractivity of 44.1±0.3 cm³ .
Scientific Research Applications
1. Environmental Chemistry and Atmospheric Science
- Atmospheric Reactivity : Research on compounds like syringol (2,6-dimethoxyphenol), which is structurally related to 3-propoxyphenol, has been conducted to understand their atmospheric reactivity. The study by Lauraguais et al. (2012) examined the reaction rate of syringol with hydroxyl radicals and its impact on the formation of secondary organic aerosols, which is crucial for understanding atmospheric chemistry and pollution dynamics (Lauraguais et al., 2012).
2. Organic Chemistry and Materials Science
- Ligand Chemistry : In a study on gold cluster formation, triphenylphosphine (PPh(3)), which can be structurally related to 3-propoxyphenol, was used as a ligand in the synthesis of monolayer protected clusters (MPCs). This study by Pettibone and Hudgens (2011) contributes to understanding how ligands like 3-propoxyphenol can be used in nanoparticle synthesis and materials science (Pettibone & Hudgens, 2011).
3. Pharmaceutical and Medical Research
- Anesthesia and Neuroprotection : Propofol (2,6‐diisopropylphenol), structurally similar to 3-propoxyphenol, is used as an anesthetic agent. Studies like the one by Kotani et al. (2008) have explored its neuroprotective properties, which could be relevant in understanding the effects of similar compounds such as 3-propoxyphenol in medical applications (Kotani et al., 2008).
4. Chemical Engineering and Catalysis
- Catalytic Applications : In the field of chemical engineering, studies like the one by Hao et al. (2019) on polyoxometalate-based ionic liquid catalysts show how compounds with phenolic groups, similar to 3-propoxyphenol, can be used in catalysis for processes like oxidative desulfurization (Hao et al., 2019).
Safety And Hazards
3-Propoxyphenol may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . It is recommended to handle it with appropriate protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3-propoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-2-6-11-9-5-3-4-8(10)7-9/h3-5,7,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMPIPSWQOGUME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70455689 | |
Record name | 3-propoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Propoxyphenol | |
CAS RN |
16533-50-9 | |
Record name | 3-propoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70455689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.